![molecular formula C7H14ClNS2 B098517 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride CAS No. 17385-20-5](/img/structure/B98517.png)
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride
Overview
Description
Chemical Reactions Analysis
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced under specific conditions to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride can be compared with other similar compounds, such as:
1,4-Dioxa-8-aza-spiro[4.5]decane hydrochloride: This compound has oxygen atoms instead of sulfur atoms in the spiro structure, which can lead to different chemical properties and reactivity.
1,4-Dithia-8-aza-spiro[4.5]decane: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,4-dithia-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMDAIKHRVNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12SCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


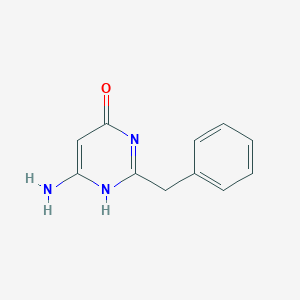
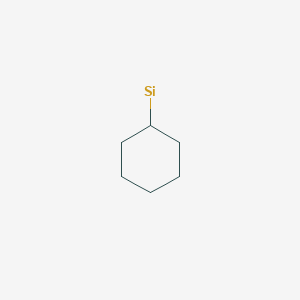
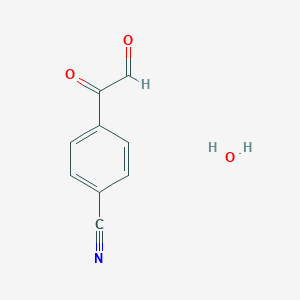
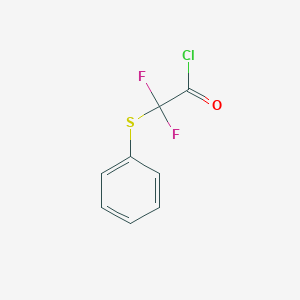
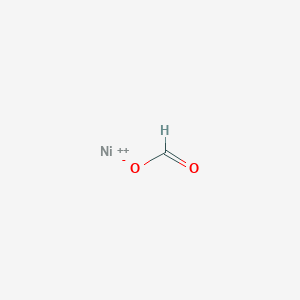

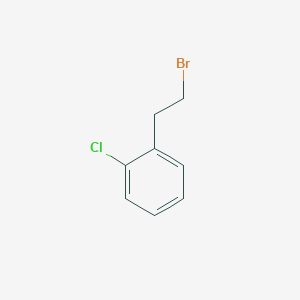
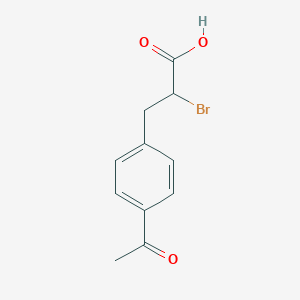
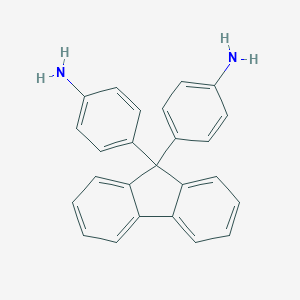
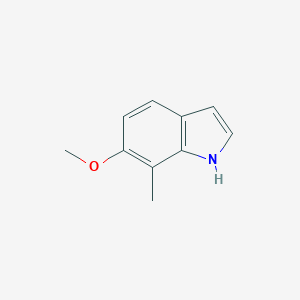

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
